N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide
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Overview
Description
N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure combining a pyrazolopyrimidine moiety with a quinazolinone derivative, making it an interesting subject for research in medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide typically involves multi-step organic reactions. The initial step often includes the formation of the pyrazolopyrimidine core through cyclization reactions involving appropriate precursors. Subsequent steps involve the introduction of the propyl chain and the acetamide group, followed by the coupling with the quinazolinone derivative under controlled conditions. Common reagents used in these reactions include various organic solvents, catalysts, and protective groups to ensure the desired product’s purity and yield.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability, cost-effectiveness, and environmental considerations. This might include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to minimize waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups, potentially altering the compound’s biological activity.
Reduction: Reduction reactions can be used to modify the oxidation state of certain atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups, enhancing the compound’s properties.
Scientific Research Applications
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: Its unique structure makes it a candidate for studying enzyme interactions and cellular pathways.
Medicine: The compound’s potential pharmacological properties could be explored for developing new therapeutic agents.
Industry: It might be used in the development of new materials or as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. This interaction can lead to changes in cellular functions, making it a potential candidate for drug development.
Comparison with Similar Compounds
Similar Compounds
7-Hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine: Shares a similar pyrazolopyrimidine core but lacks the quinazolinone moiety.
Coumarin Derivatives: These compounds also exhibit diverse pharmacological activities and are used in various medicinal applications.
Uniqueness
N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide stands out due to its unique combination of a pyrazolopyrimidine core and a quinazolinone derivative. This structural uniqueness provides it with distinct chemical and biological properties, making it a valuable compound for further research and development.
Properties
IUPAC Name |
N-[3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl]-2-(4-oxoquinazolin-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N6O2/c1-14-9-18-22-10-15(11-26(18)24-14)5-4-8-21-19(27)12-25-13-23-17-7-3-2-6-16(17)20(25)28/h2-3,6-7,9-11,13H,4-5,8,12H2,1H3,(H,21,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYCHELPYUWTSLV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=C(C=NC2=C1)CCCNC(=O)CN3C=NC4=CC=CC=C4C3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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